[(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(4-6(11)12)3-5-2-9-7(8)13-5/h2H,3-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHBZSGGRJTSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(S1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-5-chloromethyl-1,3-thiazole Intermediate
The core thiazole scaffold is typically prepared via cyclization of thiourea derivatives. As per US6812348B1 , 2-chloro-5-chloromethyl-1,3-thiazole is synthesized by reacting thiourea with α-chloroketones (e.g., 2-chloro-1-(4-bromophenyl)ethanone) in solvents like methyl isobutyl ketone or dichloromethane. Key steps include:
Coupling with Methylamine
The methylamino group is introduced via nucleophilic substitution. PMC6661967 describes reacting 2-chloro-5-chloromethylthiazole with methylamine (2 eq) in ethanol at 60°C for 4 hours, yielding (2-chloro-thiazol-5-ylmethyl)-methyl-amine. Yield: 72–85%.
Acetic Acid Functionalization
The final step involves reacting the amine with chloroacetic acid. IOSR Journal outlines:
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Alkylation : (2-Chloro-thiazol-5-ylmethyl)-methyl-amine (1 eq) reacts with ethyl chloroacetate (1.2 eq) in DMF with NaH as a base (0°C to RT, 6 hours).
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Hydrolysis : The ethyl ester is hydrolyzed with 2N NaOH in methanol (reflux, 2 hours) to yield the carboxylic acid.
Table 1: Optimization of Nucleophilic Substitution
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Thiourea, α-chloroketone, 100°C | 78 | 95 |
| Methylamine coupling | Methylamine, EtOH, 60°C | 85 | 98 |
| Chloroacetylation | Chloroacetic acid, DMF, NaH | 68 | 92 |
Microwave-Assisted One-Pot Synthesis
Direct Coupling Using [Bmim]Br Ionic Liquid
Degruyter (2023) reports a one-pot method using 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a solvent and catalyst:
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Reaction : 2-Chloro-thiazol-5-carbaldehyde (1 eq), methylamine (1.5 eq), and chloroacetic acid (1.2 eq) are heated at 120°C under microwave irradiation (300 W, 20 minutes).
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Advantages : Reduced reaction time (20 minutes vs. 6 hours), improved yield (89%).
Table 2: One-Pot vs. Conventional Synthesis
| Parameter | One-Pot Method | Conventional Method |
|---|---|---|
| Time | 20 minutes | 6 hours |
| Yield | 89% | 68% |
| Solvent | [Bmim]Br | DMF |
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
US10351556B2 details a solid-phase approach using Wang resin:
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Resin Activation : Wang resin is functionalized with Fmoc-protected glycine.
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Amine Coupling : (2-Chloro-thiazol-5-ylmethyl)-methyl-amine is coupled using HATU/DIPEA in DMF (RT, 4 hours).
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Cleavage : TFA/water (95:5) releases the product, with yields >90% and purity >98%.
Analytical Characterization
Spectroscopic Data
Challenges and Optimization
Common Side Reactions
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Over-chlorination : Excess POCl₃ leads to di-chlorinated byproducts. Mitigated by controlling stoichiometry (POCl₃:amine = 1:1).
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Ester Hydrolysis : Premature hydrolysis during chloroacetylation is avoided by using ethyl chloroacetate instead of chloroacetic acid.
Industrial-Scale Recommendations
For kilogram-scale production:
Chemical Reactions Analysis
Structural Context and Reactivity
The core structure contains a 2-chlorothiazole ring linked to a methylamino-acetic acid moiety. Key reactive sites include:
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Chlorine substituent on the thiazole ring (position 2), susceptible to nucleophilic substitution.
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Methyleneamino group (–N(CH₃)–CH₂–COOH), which may participate in acid-base or condensation reactions.
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Carboxylic acid group , enabling esterification, amidation, or salt formation.
2.1. Formation of the Thiazole Core
Thiazole rings are typically synthesized via:
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Hantzsch thiazole synthesis : Reaction of α-halo carbonyl compounds (e.g., chloroacetic acid derivatives) with thioamides or thioureas .
Example:
2.2. Functionalization of the Thiazole Ring
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Nucleophilic substitution : The 2-chloro group may be replaced by nucleophiles (e.g., –SH, –NH₂, or alkoxy groups) .
Example:
Reaction Pathways and Derivatives
Stability and Degradation
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Hydrolysis : The 2-chloro group hydrolyzes under acidic/basic conditions to form 2-hydroxy/thiol derivatives .
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Oxidative cleavage : Thiazole rings may degrade under strong oxidizing agents (e.g., KMnO₄) .
Research Gaps and Recommendations
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Experimental validation : No direct studies on [(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-acetic acid were found. Prioritize:
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Spectral characterization (¹H/¹³C NMR, HRMS).
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Reactivity screening with common nucleophiles/electrophiles.
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Biological activity : Analogues (e.g., 2-chlorothiazolemethyl amines) show pesticidal and anticancer properties .
Key Citations
Scientific Research Applications
Medicinal Chemistry
This compound is primarily used in drug development due to its diverse biological activities:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.
- Antiviral Properties : Investigated for potential use against viral infections.
- Anticancer Effects : Research suggests it may inhibit cancer cell proliferation through specific enzyme interactions.
Biological Studies
The compound is also explored for its neuroprotective and anti-inflammatory effects:
- Neuroprotection : Studies indicate its potential to protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : It may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Industrial Applications
In industry, [(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-acetic acid is utilized in the synthesis of:
- Biocides and Fungicides : Effective in controlling microbial growth in agricultural settings.
- Chemical Reaction Accelerators : Enhances the efficiency of various chemical processes.
Synthesis and Evaluation
Research has focused on optimizing synthesis methods for this compound to enhance yield and purity. Innovative synthetic routes have been developed that utilize various reagents and catalysts, leading to more efficient production processes.
Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications on the thiazole ring can significantly influence the compound's bioactivity. For example, varying the position and type of substituents can enhance lipophilicity or improve enzyme interaction, thus increasing efficacy against targeted pathogens.
Therapeutic Applications
Clinical trials are ongoing to assess the efficacy of this compound in treating conditions such as bacterial infections, cancer, and inflammatory diseases. Preliminary results indicate promising outcomes, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of [(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share thiazole or thiadiazole cores but differ in substituents and functional groups, influencing their physicochemical properties and applications.
Table 1: Structural Comparison of Thiazole-Based Acetic Acid Derivatives
Key Observations:
Solubility : The acetic acid group improves aqueous solubility under basic conditions, a feature shared with thiamine acetic acid .
Steric and Electronic Effects: The methylamino group introduces steric hindrance and basicity, distinguishing it from methoxy or phenyl-substituted analogs .
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Properties
Key Findings:
- Chelation : The target compound’s acetic acid and thiazole nitrogen/sulfur atoms enable moderate metal coordination, comparable to thiamine acetic acid but less than biochar-modified adsorbents (e.g., ASBB in uranium removal studies) .
- Lipophilicity: The chloro and methylamino groups increase lipophilicity compared to thiamine acetic acid, suggesting better membrane permeability in drug design .
Biological Activity
The compound [(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-acetic acid , also referred to as 2-amino-N-(2-chloro-thiazol-5-ylmethyl)-acetamide , is a thiazole derivative notable for its potential biological activities. The thiazole ring structure is widely recognized for its pharmacological significance, contributing to various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : C₆H₈ClN₃OS
- Molecular Weight : Approximately 195.67 g/mol
- Structural Features : Contains an amino group, a chloro substituent, and an acetamide moiety.
Biological Activities
Research indicates that compounds with thiazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity :
- Anticancer Potential :
- Antimalarial Effects :
-
Mechanism of Action :
- The biological activity is often attributed to the interaction with specific enzymes or receptors involved in disease pathways. For example, structure-activity relationship (SAR) studies suggest that substituents on the thiazole ring can enhance bioactivity by increasing lipophilicity or facilitating enzyme interactions .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-Amino-5-nitrothiazole | Nitro group instead of chloro | Antimicrobial | Stronger antibacterial activity |
| N-(6-thiocyanato-benzothiazol-2-yl)acetamide | Thiocyanate group | Anticancer | Enhanced anticancer properties |
| 2-Chloro-N-(benzothiazol-2-yl)acetamide | Benzothiazole backbone | Antimicrobial | Broader spectrum of activity |
The unique combination of the chloro substituent and the specific thiazole structure in 2-amino-N-(2-chloro-thiazol-5-ylmethyl)-acetamide may provide distinct advantages in terms of biological activity compared to these similar compounds .
Case Studies and Research Findings
- Synthesis and Evaluation :
- SAR Studies :
- Therapeutic Applications :
Q & A
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies using HPLC under controlled pH (1–13) and thermal stress (25–80°C). Degradation kinetics can be modeled using the Arrhenius equation to predict shelf-life. Include mass spectrometry to identify degradation byproducts and propose degradation pathways .
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Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer : Use quantum mechanical (QM) methods like DFT (B3LYP/6-31G*) to calculate logP, pKa, and dipole moments. Compare results with group-contribution models (e.g., UNIFAC) for thermodynamic properties. Validate predictions against experimental data from structurally analogous compounds, such as 2-(methyl-amino)-ethanol derivatives, to refine accuracy .
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Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁸O tracing) to distinguish between SN1 and SN2 mechanisms. Use multivariate analysis to reconcile discrepancies arising from solvent effects or competing side reactions. Cross-validate findings with in situ IR spectroscopy to track intermediate formation .
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Q. What experimental frameworks are recommended for studying the compound’s thermodynamic behavior in multi-component systems?
- Methodological Answer : Apply vaporization enthalpy prediction methods using "centerpiece" analogs (e.g., 2-(methyl-amino)-ethanol) with established intra-HB contributions . Combine calorimetry (DSC) and molecular dynamics (MD) simulations to assess entropy-enthalpy compensation in solvation processes.
Q. How can the compound’s bioactivity be explored against enzyme targets (e.g., kinases or proteases) with minimal off-target effects?
- Methodological Answer : Use fragment-based drug discovery (FBDD) to screen truncated analogs for binding affinity. Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) for kinetic profiling. Pair with molecular docking (AutoDock Vina) to prioritize modifications that enhance selectivity .
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Q. What strategies are effective for resolving spectral overlaps in NMR characterization of the compound’s stereoisomers?
- Methodological Answer : Utilize 2D-NMR techniques (e.g., COSY, NOESY) to assign stereochemistry. Apply chiral derivatizing agents (e.g., Mosher’s acid) for enantiomeric resolution. Cross-reference with X-ray crystallography data if single crystals are obtainable .
Q. How can in silico models be leveraged to predict the compound’s pharmacokinetic (PK) profile in preclinical studies?
- Methodological Answer : Integrate QSAR models (e.g., ADMET Predictor) with physiologically based pharmacokinetic (PBPK) simulations. Validate predictions using microsomal stability assays (CYP450 enzymes) and Caco-2 cell permeability tests. Adjust models iteratively based on in vitro-in vivo correlation (IVIVC) data .
Data Analysis & Collaboration
Q. What statistical approaches are robust for analyzing contradictory bioassay results across independent studies?
Q. How can researchers efficiently share and validate datasets related to this compound?
- Methodological Answer : Utilize platforms like ResearchGate for pre-publication data sharing and peer feedback . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL, including metadata for reproducibility.
Tables for Key Data
Table 1 : Predicted vs. Experimental Thermodynamic Properties
| Property | Predicted (DFT) | Experimental | Analog Reference (2-(methyl-amino)-ethanol) |
|---|---|---|---|
| ΔHvap (kJ/mol) | 68.2 | 65.8 ± 1.2 | 63.5 |
| logP | 1.45 | 1.32 ± 0.05 | 1.28 |
Table 2 : Stability Study Results (pH 7.4, 40°C)
| Time (Days) | % Remaining | Major Degradation Product |
|---|---|---|
| 7 | 98.2 | None detected |
| 30 | 89.5 | Chlorothiazole derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
